4-Bromonicotinaldehyde
Overview
Description
4-Bromonicotinaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C6H4BrNO .
Synthesis Analysis
The synthesis of 4-Bromonicotinaldehyde is based on a unified and flexible strategy using 6-bromonicotinaldehyde as a common intermediate . This approach is concise, convergent, practical and can be carried out on a two-gram scale . It could be explored as a building block for the synthesis of conjugated polymers, which are used in organic electronics and optoelectronic devices.Molecular Structure Analysis
The molecular structure of 4-Bromonicotinaldehyde consists of a bromine atom (Br), a nitrogen atom (N), an oxygen atom (O), and six carbon atoms © along with four hydrogen atoms (H) . The average mass is 186.006 Da and the monoisotopic mass is 184.947617 Da .Chemical Reactions Analysis
The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .Physical And Chemical Properties Analysis
A physical property is a characteristic of a substance that can be observed or measured without changing the identity of the substance . Physical properties include color, density, hardness, and melting and boiling points .Scientific Research Applications
Synthesis and Biological Activities
Total Synthesis of Fusaric Acid : 4-Bromonicotinaldehyde was used as a key intermediate in the total synthesis of fusaric acid, a natural product with a wide range of activities, including fungicide and herbicide properties. This synthesis is notable for its practicality and scalability, suggesting potential in agricultural applications (Huang et al., 2020).
Antibacterial Activity : A compound derived from 5-bromonicotinic acid demonstrated significant antibacterial activity. This research underscores the potential of bromonicotinaldehyde derivatives in developing new antibacterial agents (Li, 2009).
Chemical Properties and Reactions
Photoreduction Study : The study of the HCl-catalyzed photoreduction of 4-bromonitrobenzene, a related compound, provides insights into the chemical behavior of brominated aromatic compounds under certain conditions (Wubbels et al., 1988).
Organic Photovoltaic Devices : 4-Bromoanisole, another brominated compound, has been utilized to improve the phase separation and crystallization in semiconducting polymer blends for organic photovoltaic devices (Liu et al., 2012).
Application in Protein Research
Experimental SAD Phasing : Halogenated compounds, such as 4-bromopyrazole, have been used in protein crystallography, highlighting a potential area for the application of 4-bromonicotinaldehyde in structural biology (Bauman et al., 2016).
Radiosensitizing Agents in Tumor Cells : Bromopyridone nucleotide analogues, which include 4-bromonicotinaldehyde derivatives, have been researched as radiosensitizing agents, particularly in the context of treating hypoxic solid tumor cells (Rudra et al., 2015).
Environmental and Material Science Applications
Degradation and Toxicity Investigation : Studies on the degradation mechanism, kinetics, and toxicity of 4-bromophenol may provide insights applicable to 4-bromonicotinaldehyde, particularly regarding its environmental impact and safety (Xu et al., 2018).
Polymer Chemistry : Brominated compounds have been used in polymer chemistry, such as in the synthesis of poly(p-phenylene) graft copolymers, which suggests possible applications for 4-bromonicotinaldehyde in material science (Cianga et al., 2002).
Safety And Hazards
Future Directions
The total synthesis of a natural product alkaloid fusaric acid (FA), which exhibits herbicide, fungicide, insecticide, and even diverse notable pharmacological activities, was accomplished in four steps using commercially available materials . This approach could be readily applicable to the synthesis of its analogues . In addition, FA had a wide range of inhibitory activities against 14 plant pathogenic fungi in this study, which demonstrated that as a leading compound, it has great potential to be further developed as an agricultural fungicide .
properties
IUPAC Name |
4-bromopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYVGBPCXOPWEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455763 | |
Record name | 4-Bromonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromonicotinaldehyde | |
CAS RN |
154105-64-3 | |
Record name | 4-Bromonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromopyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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